MSC2530818 is a synthetically derived small molecule that acts as a highly selective inhibitor of the cyclin-dependent kinases CDK8 and CDK19. [, ] These kinases are part of the kinase module of the Mediator complex, a large multiprotein complex that regulates transcription by RNA polymerase II. [, ] The compound has shown promise as a valuable tool for investigating the roles of CDK8 and CDK19 in various biological processes and disease models, particularly in the context of cancer. [, , , ]
The synthesis of MSC2530818 involves several key steps that optimize its structure for enhanced biological activity. The compound is derived from an imidazothiazole precursor through a series of chemical reactions. The synthesis typically includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the synthesis of MSC2530818.
The molecular structure of MSC2530818 can be described by its chemical formula and specific functional groups that contribute to its activity. The compound exhibits a complex arrangement that allows it to effectively bind to cyclin-dependent kinases. Key structural features include:
Data from crystallographic studies may provide insights into the precise orientation of MSC2530818 within the active site of cyclin-dependent kinases, revealing critical interactions that govern its inhibitory effects .
MSC2530818 undergoes several important chemical reactions during its synthesis and when interacting with biological targets:
Technical details regarding reaction mechanisms can provide insights into how modifications to MSC2530818 might enhance its efficacy or reduce off-target effects .
The mechanism of action for MSC2530818 primarily involves its role as an inhibitor of cyclin-dependent kinases 8 and 19. By binding to these kinases, MSC2530818 disrupts their activity, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation and gene expression.
Quantitative data on inhibitory concentrations (IC50 values) indicate that MSC2530818 has a strong inhibitory effect, with reported IC50 values around 2.6 nM against cyclin-dependent kinase 8 .
MSC2530818 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug delivery and efficacy in vivo .
MSC2530818 holds significant potential for scientific applications, particularly in cancer research:
Ongoing studies aim to further elucidate its pharmacokinetic properties and optimize its structure for enhanced efficacy and reduced toxicity in clinical applications .
CDK8 and its paralog CDK19 are regulatory kinases within the Mediator complex, a multi-subunit interface between transcription factors and RNA polymerase II. These kinases phosphorylate transcription factors (e.g., STATs, SMADs, β-catenin) and Mediator subunits, enabling context-dependent gene activation or repression [5] [7]. In oncology, CDK8/19 drive oncogenic pathways:
Table 1: Key Oncogenic Pathways Regulated by CDK8/19
Pathway | Transcription Factor Target | Cancer Relevance |
---|---|---|
Wnt/β-catenin | β-catenin | Colorectal cancer (APC mutant) |
JAK-STAT | STAT1, STAT3 | Acute myeloid leukemia (AML) |
NF-κB | RELA, p65 | Breast/prostate cancer |
Hypoxia Response | HIF-1α | Solid tumors |
CDK8/19 are "master regulators" of transcriptional reprogramming, which underlies non-genetic drug resistance. Unlike cell-cycle CDKs, CDK8/19 inhibition minimally affects viability in normal cells but disrupts cancer-adaptive pathways [4] [7]. Key rationales include:
MSC2530818 (C18H17ClN4O; CAS 1883423-59-3) emerged from optimization of 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffolds. It exhibits:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7